

motesanib pharmacokinetics Cmax Cmin values

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Compound Focus: Motesanib

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Summary of Motesanib Pharmacokinetic Data

The table below consolidates the available quantitative and qualitative pharmacokinetic information from research and clinical studies.

Aspect	Available Data & Findings
General PK Properties	Oral small molecule inhibitor of VEGFR 1, 2, 3, PDGFR, and Kit [1] [2] [3].
Analytical Methods	A UPLC-MS/MS method was developed and validated for quantitation in rat plasma (LLOQ: 0.5 ng/mL) [4].
Human Exposure (C~max~)	Not fully reported in available trial results. One study noted lower C~max~ and trough concentrations in MTC patients vs. other solid tumors, potentially impacting efficacy [2].
Human Trough Levels (C~min~)	Not fully reported. Trough samples were collected in studies, but specific values are not provided in the results [5].
Drug-Drug Interactions	PK not markedly affected by coadministration with gemcitabine [5] or gemcitabine/erlotinib [1]. Erlotinib exposure appeared lower when co-administered with motesanib [1].

Aspect	Available Data & Findings
Preclinical PK (Rat)	Following a single 10 mg/kg oral dose: $C_{\sim\max\sim}$: 515 ± 95 ng/mL; $T_{\sim\max\sim}$: 4.0 ± 1.0 h; $t_{\sim 1/2\sim}$: 5.5 ± 1.3 h; $AUC_{\sim 0-24\sim}$: 4487 ± 925 ng*h/mL [4].

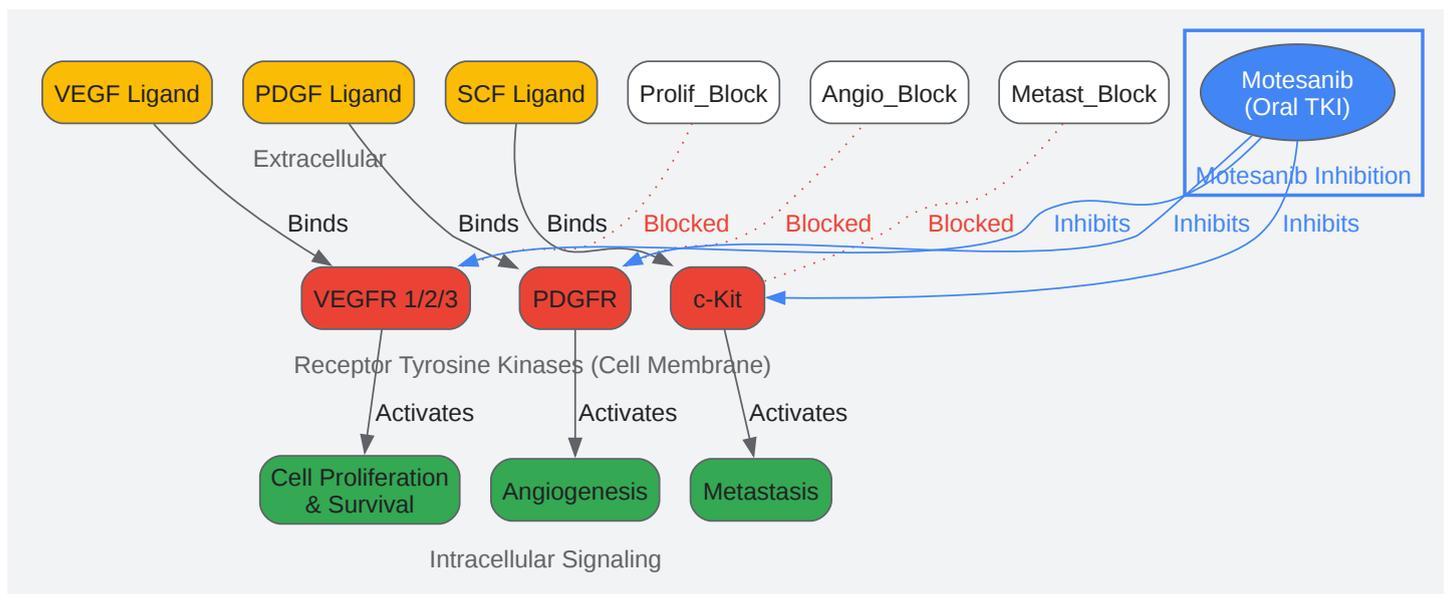
Detailed Experimental Protocols from Key Studies

For researchers designing related experiments, here are the methodologies from pivotal clinical trials.

- **Study Design & Dosing:** This was an open-label, phase 1b, dose-finding study. Patients received **motesanib** orally at 50 mg QD, 75 mg BID, or 125 mg QD, in combination with intravenous gemcitabine (1000 mg/m²) once weekly [5].
- **PK Sampling for Motesanib:** Intensive plasma sampling was performed during cycle 1 on week 1 (day 2) and week 2 (day 1). Samples were collected at predose and 0.25, 0.5, 1, 2, 4, 6, 8, 12 (BID cohort only), and 24 hours postdose. Trough (predose) samples were also collected at later time points [5].
- **Bioanalytical Method:** Plasma concentrations of **motesanib** were determined using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method [5].
- **Data Analysis:** A noncompartmental analysis was performed using WinNonlin Professional software (Version 5.1.1) to estimate PK parameters, including $C_{\sim\max\sim}$, $t_{\sim\max\sim}$, AUC, and terminal half-life ($t_{\sim 1/2\sim}$) [5].
- **Study Design & Dosing:** This phase 1b study assessed **motesanib** in combination with erlotinib and gemcitabine. **Motesanib** was administered at 50 mg QD, 75 mg BID, 125 mg QD, or 100 mg QD [1].
- **PK Sampling & Analysis:** The pharmacokinetic profiles of both **motesanib** and erlotinib were characterized. The analysis concluded that the pharmacokinetics of **motesanib** was not markedly affected by coadministration of gemcitabine and erlotinib, or erlotinib alone [1].

Motesanib's Mechanism of Action and Signaling Pathway

Motesanib is a multi-kinase inhibitor that primarily exerts its effects by blocking angiogenesis signaling pathways. The following diagram illustrates its targets and the downstream consequences.



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This diagram illustrates how **motesanib** inhibits key receptor tyrosine kinases, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis [2] [6] [3]. Preclinical studies suggest the anti-tumor effects are primarily mediated through this antiangiogenic mechanism rather than a direct effect on tumor cell proliferation [6].

Key Considerations for Researchers

- **Data Gaps:** The unavailability of specific C~max~ and C~min~ values in public literature is a significant limitation. The developed UPLC-MS/MS method [4] provides a tool for future studies to generate this data.
- **Development Status:** It is important to note that the clinical development of **motesanib** for several major cancer indications, including non-small cell lung cancer, has been discontinued [7]. This may limit the practical application of new PK studies but does not diminish the compound's value as a research tool for understanding TKI pharmacokinetics and angiogenesis inhibition.

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